2-chloro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
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Overview
Description
2-Chloro-N-{7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}benzamide is a chemical compound with the molecular formula C12H9ClN4O2 This compound is of interest due to its unique structure, which includes a triazolopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}benzamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with formamide under reflux conditions can yield the triazolopyrimidine core.
Coupling with Benzamide: The final step involves coupling the chlorinated triazolopyrimidine with benzamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methylene derivatives.
Scientific Research Applications
2-Chloro-N-{7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The triazolopyrimidine core is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but lacks the benzamide moiety.
2-Chloro-N-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
2-Chloro-N-{7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}benzamide is unique due to the presence of both the triazolopyrimidine core and the benzamide moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H10ClN5O2 |
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Molecular Weight |
303.70 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C13H10ClN5O2/c1-7-6-10(20)19-13(15-7)17-12(18-19)16-11(21)8-4-2-3-5-9(8)14/h2-6H,1H3,(H2,15,16,17,18,21) |
InChI Key |
LZNQNQOKHHYDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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